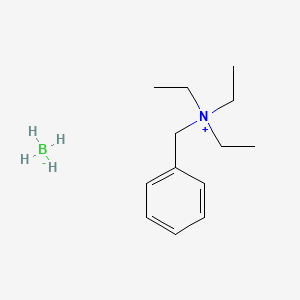

N-Benzyl-N,N-diethylethanaminium tetrahydroborate

説明

N-Benzyl-N,N-diethylethanaminium tetrahydroborate is a quaternary ammonium compound with the molecular formula C13H22N.BH4. It is commonly used in organic synthesis and various chemical reactions due to its unique properties and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N-diethylethanaminium tetrahydroborate can be synthesized through the reaction of N-benzyl-N,N-diethylethanaminium iodide with sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the tetrahydroborate ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

化学反応の分析

Types of Reactions

N-Benzyl-N,N-diethylethanaminium tetrahydroborate undergoes various types of chemical reactions, including:

Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydroborate ion acts as a nucleophile.

Common Reagents and Conditions

Reduction: Common reagents include carbonyl compounds such as aldehydes and ketones. The reaction is typically carried out in an inert solvent like THF at low temperatures.

Substitution: Reagents include alkyl halides or other electrophiles.

Major Products Formed

Reduction: The major products are alcohols formed from the reduction of carbonyl compounds.

Substitution: The major products are substituted ammonium compounds where the tetrahydroborate ion has been replaced by another nucleophile.

科学的研究の応用

Organic Synthesis

N-Benzyl-N,N-diethylethanaminium tetrahydroborate serves as a reducing agent in organic synthesis. Its ability to selectively reduce various functional groups makes it valuable in the preparation of complex organic molecules.

Key Applications:

- Reduction of Carbonyl Compounds: The compound is effective in reducing aldehydes and ketones to their corresponding alcohols, facilitating the synthesis of alcohol derivatives crucial in pharmaceuticals and fine chemicals.

- Synthesis of Amines: It can be utilized to reduce imines to amines, which are essential intermediates in the production of various drugs and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Its pharmacological properties are being explored in several contexts.

Case Studies:

- Antiviral Activity: Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against retroviruses like HIV. These compounds may act as inhibitors of viral replication, which is critical for developing new antiviral therapies .

- Cancer Treatment: The compound has shown promise as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibitors of PARP are being studied for their role in cancer therapy, particularly in tumors with BRCA mutations .

Material Science

The unique chemical properties of this compound also make it suitable for applications in material science.

Applications:

- Synthesis of Nanomaterials: The compound can be used as a reducing agent in the synthesis of metal nanoparticles, which have applications in catalysis, electronics, and biomedicine.

- Polymer Chemistry: It has potential applications in modifying polymer structures, enhancing their properties for specific uses such as drug delivery systems or biocompatible materials.

Comparison Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reduction of carbonyls | Selective conversion to alcohols |

| Synthesis of amines | Production of essential intermediates | |

| Medicinal Chemistry | Antiviral activity | Potential HIV inhibitors |

| Cancer treatment (PARP inhibition) | Targeting DNA repair mechanisms in cancer cells | |

| Material Science | Synthesis of nanomaterials | Creation of nanoparticles for various applications |

| Polymer modification | Enhancing polymer properties for drug delivery |

作用機序

The mechanism of action of N-Benzyl-N,N-diethylethanaminium tetrahydroborate involves the transfer of the tetrahydroborate ion to the target molecule. This transfer can result in the reduction of carbonyl compounds to alcohols or the substitution of the tetrahydroborate ion with another nucleophile. The molecular targets and pathways involved depend on the specific reaction and the target molecule .

類似化合物との比較

Similar Compounds

N-Benzyl-N,N-diethylethanaminium iodide: A quaternary ammonium salt used as a phase transfer catalyst.

Benzyltriethylammonium iodide: Another quaternary ammonium compound with similar properties and applications

Uniqueness

N-Benzyl-N,N-diethylethanaminium tetrahydroborate is unique due to its tetrahydroborate ion, which imparts reducing properties not found in similar quaternary ammonium compounds. This makes it particularly useful in organic synthesis and reduction reactions .

生物活性

N-Benzyl-N,N-diethylethanaminium tetrahydroborate (also known as benzyltriethylammonium tetrahydroborate) is a compound that has garnered interest in various biological applications, particularly in life sciences and medicinal chemistry. This article explores its biological activity, potential therapeutic uses, and relevant research findings.

This compound is a quaternary ammonium salt that serves as a biochemical reagent. Its structure allows it to interact with various biological systems, making it a candidate for multiple applications in medicinal chemistry.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anti-infection Properties : Effective against various pathogens, including viruses and bacteria.

- Cell Cycle Regulation : Involvement in apoptosis and autophagy processes.

- Signaling Pathways : Interaction with key signaling pathways such as PI3K/Akt/mTOR and NF-κB.

- Cytotoxic Effects : Induces cell death in certain cancer cell lines.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound. It has shown efficacy against several bacterial strains, indicating its potential as an antibiotic agent. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown effectiveness against several viruses, including:

- HIV

- Influenza

- Dengue virus

Studies indicate that this compound inhibits viral replication by interfering with viral entry into host cells and disrupting viral assembly processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial and viral replication.

- Membrane Disruption : It alters the integrity of microbial cell membranes, leading to cell lysis.

- Signal Transduction Modulation : The compound affects signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiviral Applications

In vitro assays showed that the compound significantly reduced the viral load of HIV-infected cells. The results suggest that it may serve as a basis for developing antiviral therapies targeting HIV and other enveloped viruses.

特性

IUPAC Name |

benzyl(triethyl)azanium;boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BH4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H4/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUOUMWSARGLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85874-45-9 | |

| Record name | Benzyltriethylammonium Borohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。